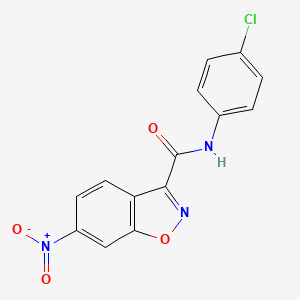
N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide
Descripción general
Descripción
N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the mechanisms of synaptic transmission, plasticity, and excitotoxicity in the central nervous system.
Mecanismo De Acción
CNQX acts as a competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. It binds to the receptor at the glutamate binding site and prevents the binding of glutamate, thereby blocking the excitatory synaptic transmission. CNQX has a high affinity for the AMPA receptors and a lower affinity for the kainate receptors.
Biochemical and physiological effects:
CNQX has been shown to block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. It also blocks the induction of long-term depression (LTD), another form of synaptic plasticity that is thought to be involved in the regulation of synaptic strength. CNQX has been shown to protect neurons from excitotoxicity, a process by which excessive glutamate release leads to neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNQX is a potent and selective antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, making it a valuable tool for investigating the role of glutamate receptors in synaptic transmission and plasticity. However, it is important to note that CNQX is not a selective antagonist of all glutamate receptors, and it may have off-target effects on other ion channels or receptors. Additionally, CNQX has a relatively short half-life and may require frequent administration in experiments.
Direcciones Futuras
1. Investigating the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Developing more selective and long-lasting antagonists of glutamate receptors.
3. Investigating the role of glutamate receptors in the development and plasticity of neural circuits.
4. Investigating the role of glutamate receptors in the regulation of mood and emotion.
5. Investigating the potential therapeutic use of glutamate receptor antagonists in the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
CNQX is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. It is commonly used to block the activity of the AMPA and kainate subtypes of ionotropic glutamate receptors, which are important mediators of excitatory synaptic transmission in the brain. CNQX has also been used to investigate the role of glutamate receptors in various neurological and psychiatric disorders, including epilepsy, stroke, and schizophrenia.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-8-1-3-9(4-2-8)16-14(19)13-11-6-5-10(18(20)21)7-12(11)22-17-13/h1-7H,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZILFZYOYHIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NOC3=C2C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



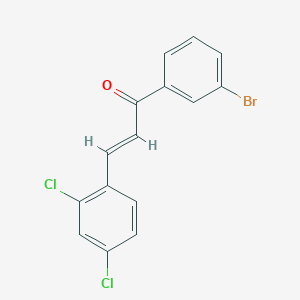

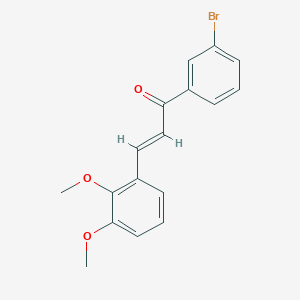


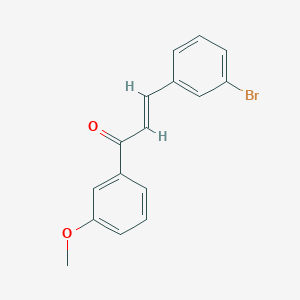


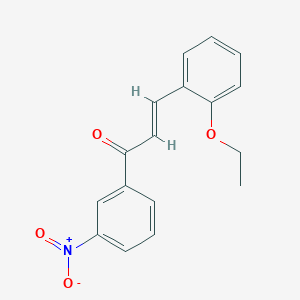
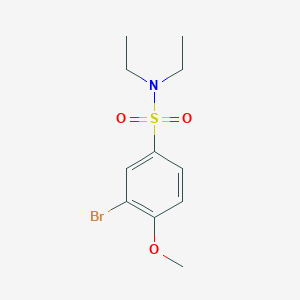

![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)

